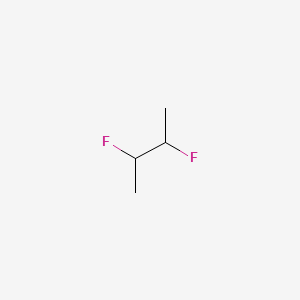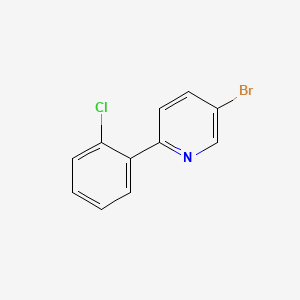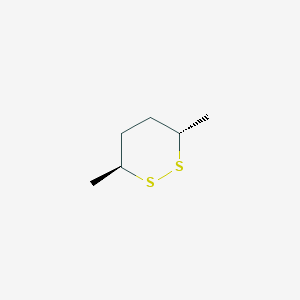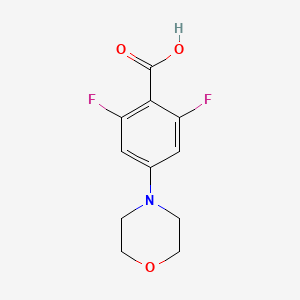
2,3-Difluorobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Difluorobutane is an organic compound with the molecular formula C4H8F2 It is a fluorinated derivative of butane, where two hydrogen atoms are replaced by fluorine atoms at the 2nd and 3rd positions of the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-difluorobutane typically involves the fluorination of butane derivatives. One common method is the epoxide opening strategy, where an epoxide intermediate is reacted with a fluoride source. For instance, the reaction of (±)-trans-2-butene-1,4-diol with a fluoride source such as Et3N·3HF at elevated temperatures (e.g., 120°C) can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques. The process often requires optimization to achieve high yields and purity, and may involve the use of specialized reagents and catalysts to facilitate the fluorination reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Difluorobutane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in this compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated alcohols or amines, while oxidation reactions can produce fluorinated carboxylic acids .
Wissenschaftliche Forschungsanwendungen
2,3-Difluorobutane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology and Medicine: Fluorinated compounds like this compound are often used in drug design and development to enhance the metabolic stability and bioavailability of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,3-difluorobutane involves its interaction with molecular targets through various pathways:
Conformational Control: The fluorine gauche effect plays a significant role in determining the conformation of the molecule.
Hyperconjugation: Hyperconjugative interactions between the carbon-fluorine bonds and adjacent carbon-hydrogen bonds contribute to the stability and reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
2,3-Difluorobutane can be compared with other similar compounds, such as:
1,2-Difluoroethane: This compound also exhibits the fluorine gauche effect, but its conformational properties differ due to the shorter carbon chain.
2,3-Difluorosuccinic Acid: This compound has a similar vicinal difluoride motif but includes additional functional groups that influence its chemical behavior.
Uniqueness: The uniqueness of this compound lies in its specific conformational properties and the influence of the fluorine gauche effect, which distinguishes it from other fluorinated compounds .
Eigenschaften
CAS-Nummer |
666-21-7 |
|---|---|
Molekularformel |
C4H8F2 |
Molekulargewicht |
94.10 g/mol |
IUPAC-Name |
2,3-difluorobutane |
InChI |
InChI=1S/C4H8F2/c1-3(5)4(2)6/h3-4H,1-2H3 |
InChI-Schlüssel |
GRELHMBELDGGLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5H-Pyrido[3,2-a]carbazole](/img/structure/B14755534.png)
![1,2-Dimethyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14755537.png)

![N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14755545.png)
![N-[6-Chloro-2-[(3S)-3-[(2-hydroxyethyl)amino]-1-pyrrolidinyl]-5-quinolinyl]-cyclohexaneacetamide](/img/structure/B14755547.png)





![[[[5-[5-[3-(4-Aminobutanoylamino)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B14755592.png)

